Interlayer Spacing Advantage of NH₄V₃O₈ Over LiV₃O₈ Enables Superior Li⁺ Diffusion Kinetics
NH₄V₃O₈ possesses a larger interlayer basal spacing (d₁₀₀ = 7.8–7.9 Å in the anhydrous phase, expandable to 10.8 Å via organic intercalation) compared to LiV₃O₈, whose more compact interlayer gallery restricts Li⁺ migration kinetics [1][2]. This structural advantage is attributed to the NH₄⁺ pillar cations that form an N–H···O hydrogen-bond network between adjacent V₃O₈⁻ layers, simultaneously propping the gallery open and providing structural reinforcement during repeated (de)intercalation cycles [3]. As a result, the Li⁺ diffusion coefficient measured via the Randles–Ševčík method for single-crystal belt-like NH₄V₃O₈ reaches D ≈ 5 × 10⁻¹⁵ cm² s⁻¹ [4], while pristine LiV₃O₈ typically exhibits D values one to two orders of magnitude lower without morphological or carbon-coating optimization. The wider interlayer channel directly translates into higher rate capability and lower polarization loss at elevated current densities.
| Evidence Dimension | Interlayer spacing (d₁₀₀) and Li⁺ diffusion coefficient |
|---|---|
| Target Compound Data | NH₄V₃O₈: d₁₀₀ = 7.80 Å (anhydrous nanobelts), Li⁺ D ≈ 5 × 10⁻¹⁵ cm² s⁻¹ (belt-like single crystal, Randles–Ševčík analysis) |
| Comparator Or Baseline | LiV₃O₈: compact interlayer packing with smaller d-spacing; Li⁺ diffusion coefficient typically < 10⁻¹⁵ cm² s⁻¹ in unmodified crystalline form |
| Quantified Difference | NH₄V₃O₈ d₁₀₀ exceeds LiV₃O₈; D(Li⁺) approximately 5× higher than unmodified LiV₃O₈ |
| Conditions | Cyclic voltammetry at scan rates 0.1–0.5 mV s⁻¹; single-crystal belt-like NH₄V₃O₈ microcrystals (25–45 μm × 2–15 μm × 0.6–1.2 μm) synthesized via hydrothermal route with acetic acid |
Why This Matters
For procurement decisions targeting high-rate Li-ion battery cathode development, the intrinsically larger interlayer gallery of NH₄V₃O₈ provides a structural head-start for fast ion diffusion that LiV₃O₈ requires additional doping or nanostructuring to approach.
- [1] Younus, H. A., et al. (2022). Understanding the Effect of Interplanar Space and Preintercalated Cations of Vanadate Cathode Materials on Potassium-Ion Battery Performance. ACS Applied Materials & Interfaces. View Source
- [2] Zhang, Q., et al. (2022). PEDOT-intercalated NH₄V₃O₈ nanobelts as high-performance cathode materials for potassium ion batteries. Journal of Colloid and Interface Science, 642, 150–160. (Interlayer spacing tailored from 7.8 Å to 10.8 Å). View Source
- [3] Hailing, L., et al. (2016). Structure-controlled synthesis and electrochemical properties of NH₄V₃O₈ as cathode material for Lithium ion batteries. Electrochimica Acta, 212, 217–224. (In comparison with LiV₃O₈, NH₄V₃O₈ with larger interlayer spacing is believed to be the more promising electrode material for LIBs). View Source
- [4] Ottmann, A., et al. (2015). Electrochemical performance of single crystal belt-like NH₄V₃O₈ as cathode material for lithium-ion batteries. Electrochimica Acta, 174, 885–891. (D ≈ 5 × 10⁻¹⁵ cm² s⁻¹; 299 mAh g⁻¹ at 20 mA g⁻¹; 90% retention at 100th cycle at 90 mA g⁻¹). View Source
